
2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)- is an organic compound with the molecular formula C10H12O2 It is a derivative of cycloheptatrienone, featuring a methoxy group and an isopropyl group attached to the cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)- involves starting with 2,4,6-cycloheptatrien-1-one and methanol as the initial reactants. These reactants are subjected to appropriate reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-: This compound has a hydroxy group instead of a methoxy group.
2-Chloro-2,4,6-cycloheptatrien-1-one: This compound features a chloro group instead of a methoxy group.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-methoxy-4-(1-methylethyl)- is unique due to the presence of both a methoxy group and an isopropyl group on the cycloheptatrienone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
18448-52-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-5-4-6-10(12)11(7-9)13-3/h4-8H,1-3H3 |
InChI Key |
RQUNUHQDTULGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


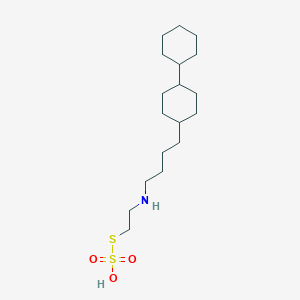
![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
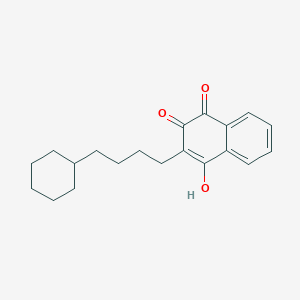

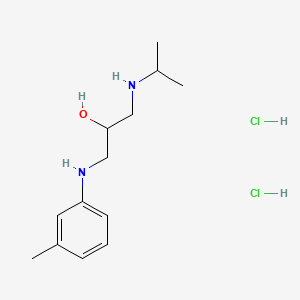


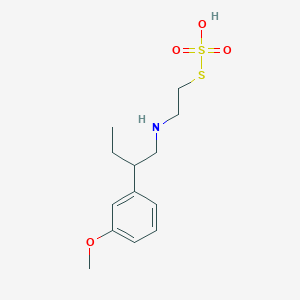

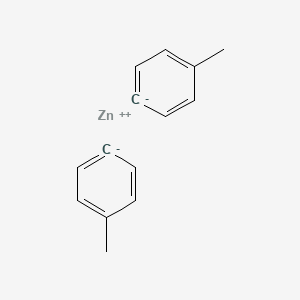
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
